Tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHKGYXQIOQWKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination Using Bromine and Lewis Acid Catalysts
One well-documented method involves the bromination of tert-butyl 4-oxopiperidine-1-carboxylate using bromine in the presence of aluminum chloride as a Lewis acid catalyst. The reaction is carried out in a mixture of tetrahydrofuran and diethyl ether at low temperature (0–5 °C) over an extended period (~24 hours).
- Procedure Highlights :
- Starting material: tert-butyl 4-oxopiperidine-1-carboxylate (10 g, 50 mmol)
- Catalyst: Aluminum chloride (0.67 g, 5 mmol)
- Bromine: 2.6 mL (50 mmol), added gradually over 30 minutes
- Solvent: THF (30 mL) and diethyl ether (30 mL)
- Temperature: 0–5 °C
- Reaction time: 24 hours
- Workup: Filtration of solids, concentration under vacuum, trituration with diethyl ether
- Yield: Quantitative solid recovery (~10 g)
- Characterization: NMR and mass spectrometry confirm the formation of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate
This method provides a direct and efficient route to the brominated product with high purity and good yield.
Bromination Using N-Bromosuccinimide (NBS) After Activation
Another approach involves a two-step process starting from tert-butyl 4-oxopiperidine-1-carboxylate:
Step 1 : Activation of the ketone by treatment with trimethylsilyl chloride (TMSCl) and triethylamine in dimethylformamide (DMF) at 75 °C overnight. This step presumably forms a silyl enol ether intermediate.
Step 2 : Bromination by slow addition of N-bromosuccinimide (NBS) in tetrahydrofuran at 0 °C, followed by stirring overnight at room temperature.
Workup : Quenching with water, extraction with hexane, drying, and chromatographic purification.
Yield : 78% of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate as a white solid.
Spectroscopic Data : 1H NMR and mass spectrometry consistent with the target compound.
This method offers a milder alternative to elemental bromine and allows for better control over regioselectivity and product purity.
Direct Bromination Using Bromine in Chloroform
A classical bromination method uses bromine dissolved in chloroform with disodium hydrogen phosphate as a buffer at 5 °C:
- Procedure :
- tert-butyl 4-oxopiperidine-1-carboxylate (32.5 g, 163 mmol)
- Bromine (27.9 g, 175 mmol) added dropwise over 1 hour
- Buffer: Disodium hydrogen phosphate (24.0 g, 168 mmol)
- Temperature: 5 °C, then warmed to room temperature and stirred for 18 hours
- Workup: Extraction with ice water and methylene chloride, drying over magnesium sulfate, solvent removal
- Purification: Silica gel chromatography and recrystallization from ethyl acetate/n-hexane
- Yield: 42% of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate as pale yellow solid
This approach is straightforward but yields are moderate, and care must be taken to control reaction conditions to prevent side reactions.
| Method | Brominating Agent | Catalyst/Activator | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Bromine + AlCl3 | Bromine | Aluminum chloride | THF/Diethyl ether | 0–5 °C | 24 h | Quantitative (solid isolated) | High purity, low temperature control |
| NBS after TMSCl activation | NBS | TMSCl + Triethylamine | DMF/THF | 0 °C to RT | Overnight | 78 | Milder, good regioselectivity |
| Bromine + Disodium hydrogen phosphate | Bromine | Disodium hydrogen phosphate buffer | Chloroform | 5 °C to RT | 18 h | 42 | Classical method, moderate yield |
- Reactions involving bromine require careful temperature control to avoid overbromination.
- Workup typically involves aqueous quenching, organic solvent extraction, drying over anhydrous salts (Na2SO4 or MgSO4), and concentration under reduced pressure.
- Purification is generally achieved by flash chromatography on silica gel using hexane/ethyl acetate or methylene chloride/ethyl acetate solvent systems.
- Recrystallization from ethyl acetate and n-hexane improves product purity.
- The bromination of tert-butyl 4-oxopiperidine-1-carboxylate is sensitive to reaction conditions; low temperatures favor selective monobromination at the 3-position.
- Use of Lewis acids like aluminum chloride enhances electrophilicity of bromine, improving reaction efficiency.
- Activation of the ketone with silylating agents prior to bromination (NBS method) provides a milder and more controlled route, reducing by-product formation.
- The choice of solvent influences reaction rate and selectivity; polar aprotic solvents like DMF facilitate activation steps, while ethers and chloroform are suitable for bromination.
- Yields vary from moderate to high depending on method, with the NBS/TMSCl method providing a good balance of yield and operational simplicity.
The preparation of tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate is well-established through several bromination protocols. The most effective methods involve either direct bromination using bromine in the presence of Lewis acids or buffered conditions or a two-step activation and bromination using NBS. Each method has its advantages regarding yield, selectivity, and operational complexity. Careful control of reaction parameters and purification techniques ensures high-purity product suitable for further synthetic applications.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can undergo reduction to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Scientific Research Applications
Organic Synthesis
Tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. It can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives that can be further modified to yield compounds with desired properties.
Key Reactions :
- Nucleophilic substitution with amines or thiols.
- Formation of heterocyclic compounds, which are crucial in medicinal chemistry and materials science.
Medicinal Chemistry
This compound is utilized in the development of potential pharmaceutical agents. Its structural characteristics allow researchers to explore its biological activity and therapeutic effects. Studies have indicated that derivatives formed from this compound may interact with specific molecular targets, potentially leading to new drug candidates .
Potential Therapeutic Applications :
- Development of enzyme inhibitors.
- Exploration of antimicrobial properties against various bacterial strains.
Biological Studies
Research involving this compound focuses on understanding its biological activity. The compound has shown promise in studies related to antimicrobial effects, with derivatives exhibiting activity against both Gram-positive and Gram-negative bacteria .
Antimicrobial Activity
The antimicrobial properties of compounds similar to this compound have been documented extensively. Below is a summary table illustrating the antibacterial activity observed in related piperidine derivatives:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Dioxopiperidine Derivative | Staphylococcus aureus | 625–1250 µg/mL |
| Dioxopiperidine Derivative | Pseudomonas aeruginosa | 625 µg/mL |
| Dioxopiperidine Derivative | Escherichia coli | Not effective |
These findings indicate the potential for developing new antibacterial agents based on the structure of this compound.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of using this compound as a building block for synthesizing biologically active compounds:
- Synthesis of Heterocycles : Research has demonstrated successful methods for synthesizing heterocyclic compounds using this intermediate, which are critical in drug development due to their diverse biological activities .
- Biological Activity Studies : Investigations into the biological activity of derivatives formed from this compound have shown promising results in inhibiting specific enzymes and modulating biological pathways relevant to disease states .
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carbonyl group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its structural modifications and the nature of its interactions with target molecules .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1707358-29-9
- Molecular Formula: C₁₀H₁₆BrNO₃
- Molecular Weight : 278.14 g/mol
- Structure : A six-membered piperidine ring substituted with a bromine atom at position 3, a ketone group at position 2, and a tert-butoxycarbonyl (Boc) protecting group at position 1 .
Key Properties :
- Storage : Requires an inert atmosphere at 2–8°C to prevent decomposition .
- Hazards : Classified with the signal word "Warning" and hazard statement H302 (harmful if swallowed) . Precautionary measures include avoiding ingestion and using protective equipment.
Applications :
Primarily used in pharmaceutical and organic synthesis as a versatile intermediate. The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the Boc group allows controlled deprotection during multi-step syntheses .
Structural and Functional Group Analysis
Key Observations :
- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) rings influence puckering dynamics and reactivity. Piperidine derivatives exhibit greater conformational flexibility .
- Substituents : Bromine in the target compound enhances electrophilic reactivity compared to hydroxymethyl or benzyl groups in analogs.
Key Differences :
- The target compound’s tert-butyl ester reduces volatility and flammability compared to tert-butyl alcohol, which has a flash point of 11°C and requires stringent fire safety measures .
Physicochemical Properties
| Property | This compound | tert-Butyl Alcohol | 3-Benzyl-piperidine-1,3-dicarboxylate |
|---|---|---|---|
| Water Solubility | Low (tert-butyl esters are hydrophobic) | Miscible | Low (hydrophobic benzyl group) |
| Thermal Stability | Stable at 2–8°C under inert atmosphere | Decomposes at >82°C | Stable under ambient conditions |
| Reactivity with Acids | Boc group cleaved by strong acids | Releases isobutylene gas | Ester hydrolysis |
Notes:
Biological Activity
Tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and implications for drug development.
Chemical Structure and Properties
This compound features a piperidine ring with a bromine atom at the 3-position and a tert-butyl ester group. The presence of the bromine atom enhances the compound's lipophilicity, potentially increasing its biological activity through mechanisms such as halogen bonding interactions. The carbonyl group and protected carboxylic acid group contribute to its reactivity, making it a versatile building block in organic synthesis .
Synthesis
The synthesis of this compound typically involves the bromination of tert-butyl 2-oxopiperidine-1-carboxylate using reagents like phosphorus tribromide or N-bromosuccinimide. This reaction is conducted under mild conditions, allowing for selective bromination at the desired position .
Anticancer Activity
A study evaluating the biological activity of piperidine derivatives found that certain compounds induced apoptosis in cancer cells without significantly affecting normal cells. For example, compounds tested against HeLa cells showed dose-dependent increases in apoptotic markers, indicating selective toxicity towards cancerous cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the piperidine ring can significantly influence biological activity. Compounds with halogen substitutions often exhibit enhanced potency due to increased lipophilicity and improved binding interactions with biological targets .
Comparative Analysis
To contextualize the biological activity of this compound, we can compare it with structurally similar compounds:
| Compound Name | Molecular Formula | IC50 (nM) | Biological Activity |
|---|---|---|---|
| Tert-butyl 4-hydroxy-2-oxopiperidine-1-carboxylate | C₉H₁₅NO₃ | Not reported | Potential enzyme inhibition |
| Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | C₁₁H₁₅N₂O₂ | Not reported | Antiproliferative effects |
| Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate | C₉H₁₃N₂O₃ | Not reported | Neuroprotective properties |
Q & A
Basic Research Questions
Q. How can I optimize the synthesis of tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate to maximize yield and purity?
- Methodological Answer : Employ a stepwise approach using tert-butyl carbamate intermediates, as demonstrated in analogous piperidine derivatives. For bromination, use controlled temperatures (0–20°C) and non-polar solvents like dichloromethane to minimize side reactions. Catalytic amounts of DMAP (4-dimethylaminopyridine) and triethylamine can enhance reaction efficiency . Statistical experimental design (e.g., factorial or response surface methodology) is recommended to identify critical parameters (e.g., reagent stoichiometry, reaction time) affecting yield .
Q. What purification techniques are most effective for isolating this compound?
- Methodological Answer : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is widely used. For crystalline derivatives, recrystallization in dichloromethane/hexane mixtures improves purity. Monitor purity via HPLC or LC-MS, ensuring the absence of unreacted starting materials or de-boc byproducts .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Store in airtight containers at –20°C to prevent degradation. Use explosion-proof equipment and grounded containers during transfers due to potential peroxide-forming tendencies of tert-butyl groups . Toxicity data are limited; assume acute toxicity and use fume hoods, gloves, and respiratory protection .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
